molecular formula C19H23N5O2 B6784933 N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide

Cat. No.: B6784933
M. Wt: 353.4 g/mol
InChI Key: SKKQQLJBJPXMKX-CRAIPNDOSA-N
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Description

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide is a synthetic organic compound known for its unique structure and wide range of applications in the fields of chemistry, biology, medicine, and industry. The compound features a piperidine ring, an imidazole group, and a pyridine ring, which collectively contribute to its distinct reactivity and functionality.

Properties

IUPAC Name

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-9-13(7-8-21-12)19(26)22-15-5-6-17(25)24(14-3-4-14)18(15)16-10-20-11-23(16)2/h7-11,14-15,18H,3-6H2,1-2H3,(H,22,26)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQQLJBJPXMKX-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2CCC(=O)N(C2C3=CN=CN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)N[C@@H]2CCC(=O)N([C@H]2C3=CN=CN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reactions: : The synthesis starts with the cyclization of relevant precursor compounds to form the core piperidine ring.

  • Introduction of the Imidazole Group: : A nucleophilic substitution reaction introduces the 3-methylimidazole moiety.

  • Carboxamide Formation: : The carboxamide group is then formed via an amide coupling reaction, typically using reagents such as EDCI and HOBt to facilitate the coupling process.

Industrial Production Methods

Industrial production usually involves scale-up from laboratory conditions, ensuring the maintenance of purity and yield. Methods include:

  • Automated Synthesis: : Employing automated synthesizers to manage reaction conditions precisely.

  • Continuous Flow Chemistry: : Utilizing continuous flow systems to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation with common oxidizing agents such as m-chloroperbenzoic acid (mCPBA), leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions using agents like sodium borohydride (NaBH4) can convert ketones to alcohols within the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions, especially involving the imidazole group.

Common Reagents and Conditions

  • Oxidizing Agents: : mCPBA, H2O2.

  • Reducing Agents: : NaBH4, LiAlH4.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products from these reactions include various functionalized derivatives, such as hydroxylated or alkylated forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in complex catalytic systems.

  • Organic Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, providing insights into enzyme functions and mechanisms.

  • Protein Binding Studies: : Used in studies exploring protein-ligand interactions.

Medicine

  • Drug Development: : Investigated for its potential use in the development of pharmaceutical compounds due to its biological activity.

  • Therapeutic Agent: : Explored for its potential therapeutic applications in treating various conditions.

Industry

  • Material Science: : Used in the development of novel materials with unique properties.

  • Agrochemicals: : Investigated for its potential use in developing new agrochemical products.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Binds to specific protein targets, altering their function.

  • Pathways: : Influences various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-methylpyridine-5-carboxamide: : Shares a similar structure with a slight variation in the position of the carboxamide group.

  • N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-2-ethylpyridine-4-carboxamide: : Features an ethyl group instead of a methyl group on the pyridine ring.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.

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